molecular formula C21H29N5O4 B7830289 7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(3-methylbutylamino)purine-2,6-dione

7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(3-methylbutylamino)purine-2,6-dione

Cat. No.: B7830289
M. Wt: 415.5 g/mol
InChI Key: BKWAVDPTQBAVAK-UHFFFAOYSA-N
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Description

7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(3-methylbutylamino)purine-2,6-dione is a complex organic compound with a molecular formula of C20H27N5O5. This compound is part of the purine family and is characterized by its unique structure, which includes a hydroxyphenoxypropyl group and a methylbutylamino group attached to a purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(3-methylbutylamino)purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the hydroxyphenoxypropyl intermediate, which is then reacted with a purine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(3-methylbutylamino)purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(3-methylbutylamino)purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of 7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(3-methylbutylamino)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(3-methylbutylamino)purine-2,6-dione lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(3-methylbutylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4/c1-13(2)8-9-22-20-23-18-17(19(28)24-21(29)25(18)4)26(20)11-15(27)12-30-16-7-5-6-14(3)10-16/h5-7,10,13,15,27H,8-9,11-12H2,1-4H3,(H,22,23)(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWAVDPTQBAVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCC(C)C)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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